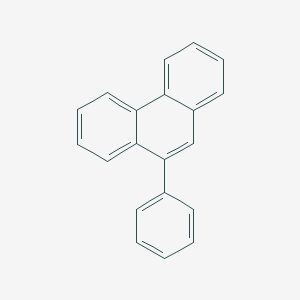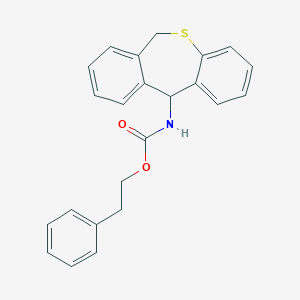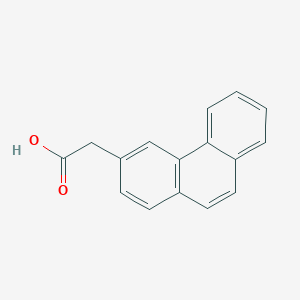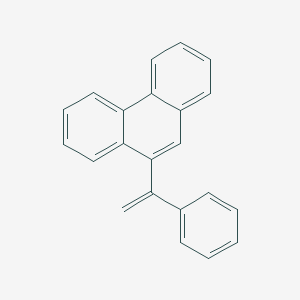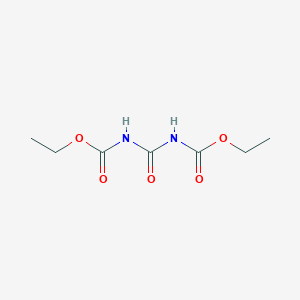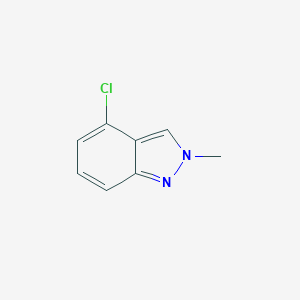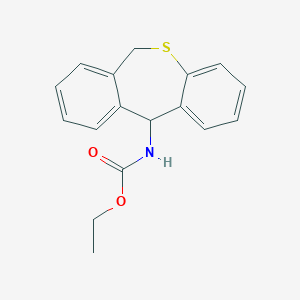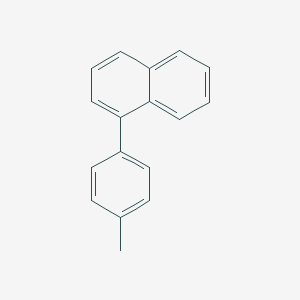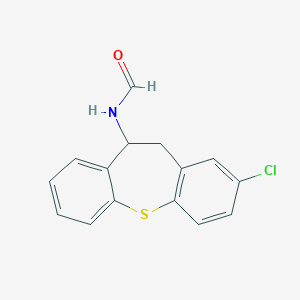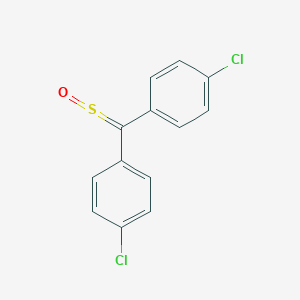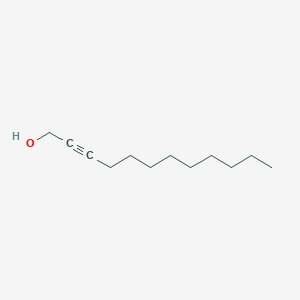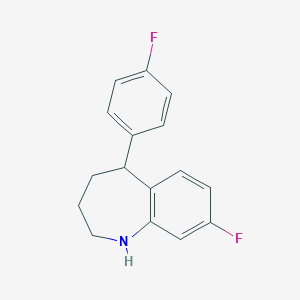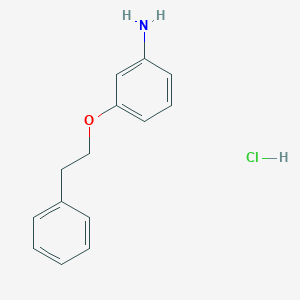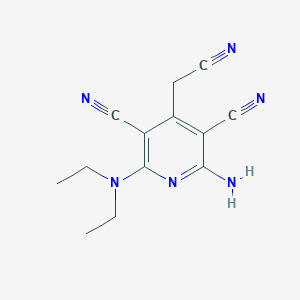
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family, which has several biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is not fully understood. However, it has been reported that this compound can interact with DNA and inhibit cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various fungi and bacteria. It has also been reported to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have potential as a fluorescent probe for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, this compound has potential as a fluorescent probe for imaging applications. Further studies are needed to optimize the imaging properties of this compound and determine its potential applications in imaging techniques. Furthermore, this compound has potential as an antimicrobial agent. Further studies are needed to determine the efficacy and safety of this compound against various fungi and bacteria.
Synthesemethoden
The synthesis of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- involves the reaction of 2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine with carbon disulfide in the presence of potassium hydroxide. This reaction results in the formation of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. This method has been reported in various scientific publications and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been extensively studied for its biological and pharmacological activities. This compound has been reported to have antifungal and antibacterial properties. It has also been shown to have potential as an anticancer agent. Furthermore, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
380638-39-1 |
|---|---|
Produktname |
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- |
Molekularformel |
C13H14N6 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H14N6/c1-3-19(4-2)13-11(8-16)9(5-6-14)10(7-15)12(17)18-13/h3-5H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
XRZHRSJWIHMKKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Kanonische SMILES |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



